[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](3-isopropoxypropyl)amine [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](3-isopropoxypropyl)amine
Brand Name: Vulcanchem
CAS No.: 1855940-65-6
VCID: VC16563945
InChI: InChI=1S/C12H23N3O.ClH/c1-10(2)16-7-5-6-13-8-12-9-14-15(4)11(12)3;/h9-10,13H,5-8H2,1-4H3;1H
SMILES:
Molecular Formula: C12H24ClN3O
Molecular Weight: 261.79 g/mol

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](3-isopropoxypropyl)amine

CAS No.: 1855940-65-6

Cat. No.: VC16563945

Molecular Formula: C12H24ClN3O

Molecular Weight: 261.79 g/mol

* For research use only. Not for human or veterinary use.

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](3-isopropoxypropyl)amine - 1855940-65-6

Specification

CAS No. 1855940-65-6
Molecular Formula C12H24ClN3O
Molecular Weight 261.79 g/mol
IUPAC Name N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-propan-2-yloxypropan-1-amine;hydrochloride
Standard InChI InChI=1S/C12H23N3O.ClH/c1-10(2)16-7-5-6-13-8-12-9-14-15(4)11(12)3;/h9-10,13H,5-8H2,1-4H3;1H
Standard InChI Key BNJCVOVIMHHHST-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN1C)CNCCCOC(C)C.Cl

Introduction

[Introduction to (1,5-dimethyl-1H-pyrazol-4-yl)methylamine](pplx://action/followup)

(1,5-dimethyl-1H-pyrazol-4-yl)methylamine is a compound featuring a pyrazole ring structure, which is known for its diverse biological activities and applications in medicinal chemistry. The compound incorporates an amino group, making it classified as an amine, and its reactivity is influenced by both steric hindrance and electronic effects from the pyrazole ring.

Synthesis and Chemical Reactions

The synthesis of compounds with similar structures typically involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

  • Condensation Reactions: It may engage in condensation reactions with carbonyl compounds, which is typical for amines and pyrazoles.

Biological Activities and Applications

While specific biological activities of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine are not detailed, compounds with pyrazole rings are known for their diverse biological activities and potential applications in medicinal chemistry. Modifications on the pyrazole ring can significantly alter pharmacodynamics and pharmacokinetics.

Table: Analytical Techniques Used

TechniquePurpose
NMR SpectroscopyConfirms structure and purity of synthesized compounds
Mass SpectrometryAnalyzes molecular weight and composition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator